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Compound of Interest

Compound Name: 3-Bromo-6-methylquinoline

Cat. No.: B1602003 Get Quote

3-Bromo-6-methylquinoline is a substituted quinoline, a privileged scaffold in medicinal

chemistry due to its presence in numerous natural products and synthetic drugs.[1] The

strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position

provides distinct handles for synthetic manipulation and modulates the electronic properties of

the heterocyclic system.

Data Presentation: Physicochemical Characteristics
The fundamental properties of 3-Bromo-6-methylquinoline are summarized below. This data

is essential for reaction planning, purification, and material handling.

Property Value Source(s)

CAS Number 66438-78-6 [2]

Molecular Formula C₁₀H₈BrN [2][3]

Molecular Weight 222.08 g/mol [2][3]

Appearance Typically a solid N/A

Purity
Commercially available at

>97%
[2]

Storage Store in a dry, sealed place [2]
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Spectroscopic Profile: Elucidating the Structure
While a complete, publicly archived set of spectra for this specific molecule is not readily

available, its spectroscopic signature can be reliably predicted based on its structure and data

from closely related analogs such as 3-bromoquinoline and 6-methylquinoline.[4][5] The

following table outlines the expected data, which is crucial for reaction monitoring and structural

confirmation.

Technique Expected Observations

¹H NMR

- Aromatic Protons (5H): Multiple signals in the δ

7.5-9.0 ppm range. The protons at C2 and C4

will appear as distinct singlets or narrow

doublets at the downfield end of this region.

Protons on the benzo-ring (C5, C7, C8) will

show characteristic coupling patterns. - Methyl

Protons (3H): A sharp singlet around δ 2.5 ppm.

¹³C NMR

- Aromatic Carbons (9C): Signals expected in

the δ 120-150 ppm region. The carbon bearing

the bromine (C3) will be significantly shifted. -

Methyl Carbon (1C): A signal expected around δ

21 ppm.

IR (Infrared)

- Aromatic C-H stretch: ~3050-3100 cm⁻¹ - C=C

and C=N stretches: Multiple bands in the 1500-

1650 cm⁻¹ region, characteristic of the quinoline

ring system. - C-Br stretch: Typically below 600

cm⁻¹

MS (Mass Spec)

- Molecular Ion (M⁺): A characteristic isotopic

pattern for one bromine atom, with two peaks of

nearly equal intensity at m/z 221 and 223.

Synthesis Strategy: The Friedländer Annulation
Approach
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The construction of the quinoline scaffold has been a subject of extensive research, with

numerous named reactions available to chemists.[6][7] For preparing 3-haloquinolines, the

Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone

with a compound containing a reactive α-methylene group, is particularly effective.[8] An

organosilane-promoted variation offers a general and efficient route.[9][10]

The logical synthetic pathway to 3-Bromo-6-methylquinoline involves the reaction of 2-amino-

5-methylacetophenone with an α-haloketone equivalent in the presence of an organosilane

promoter. The organosilane activates the ketone and facilitates the cyclization cascade.[10]

Experimental Workflow: Synthesis of 3-Bromo-6-
methylquinoline
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Starting Materials

Reaction & Cyclization

Work-up & Purification

2-Amino-5-methylacetophenone

1. Mix starting materials
under inert atmosphere (N₂).

α-Bromo Ketone Equivalent
(e.g., Bromoacetone)

Organosilane Promoter
(e.g., TMSOTf)

Anhydrous Solvent
(e.g., Dichloromethane)

2. Stir at controlled temperature
(e.g., room temp to reflux).

3. Monitor reaction progress
by TLC or LC-MS.

4. Quench reaction
(e.g., with aq. NaHCO₃).

5. Extract with organic solvent
(e.g., Ethyl Acetate).

6. Dry, filter, and concentrate
the organic phase.

7. Purify by column chromatography
(Silica gel).

Final Product:
3-Bromo-6-methylquinoline

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-6-methylquinoline.
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Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for 3-haloquinoline

synthesis and should be adapted and optimized.[9][10]

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-5-methylacetophenone

(1.0 eq).

Reagent Addition: Dissolve the starting material in anhydrous dichloromethane. Add the α-

haloketone component (e.g., bromoacetone, 1.2 eq).

Promotion: Add the organosilane promoter (e.g., trimethylsilyl trifluoromethanesulfonate,

Me₃SiOTf, 3.0 eq) dropwise at 0 °C. Causality: Me₃SiOTf acts as a Lewis acid to activate the

carbonyl groups and facilitates both the initial condensation and the subsequent

cyclization/dehydration cascade, while retaining the bromine atom from the α-haloketone.[10]

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the

reaction's completion using Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by

adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volumes). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via

flash column chromatography on silica gel to yield the pure 3-Bromo-6-methylquinoline.

Chemical Reactivity: A Versatile Synthetic Hub
The reactivity of 3-Bromo-6-methylquinoline is dominated by the C-Br bond at the 3-position.

This site is primed for a variety of palladium-catalyzed cross-coupling reactions, making it an

exceptionally valuable intermediate for introducing molecular diversity. The presence of the

bromine atom alters the electron distribution of the quinoline ring, and its position is crucial for

accessing specific derivatives.[11]
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Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for

introducing aryl or heteroaryl substituents.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating

aminoquinoline derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

3-Bromo-6-methylquinoline

Suzuki Coupling
R-B(OH)₂

Pd Catalyst

 C-C Bond

Heck Coupling
Alkene

Pd Catalyst

 C-C Bond

Buchwald-Hartwig
R₂-NH

Pd Catalyst

 C-N Bond

Sonogashira
Alkyne

Pd/Cu Cat.

 C-C Bond

3-Aryl-6-methylquinoline 3-Alkenyl-6-methylquinoline 3-Amino-6-methylquinoline 3-Alkynyl-6-methylquinoline

Click to download full resolution via product page

Caption: Key cross-coupling reactions of 3-Bromo-6-methylquinoline.

Applications in Drug Discovery
The true value of 3-Bromo-6-methylquinoline is realized in its application as a scaffold for

biologically active molecules. The quinoline core is a well-established pharmacophore, and this

specific substitution pattern has been explored for potent biological activity.

Lead Candidate for Prostaglandin F2α (PGF2α)
Inhibitors
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A significant application of this scaffold is in the development of inhibitors for Prostaglandin F2α

(PGF2α).[12][13] PGF2α is a key signaling molecule involved in uterine contractions, and its

inhibition is a therapeutic strategy for preventing preterm labor.[12] A Quantitative Structure-

Activity Relationship (QSAR) study on 6-bromo-3-methylquinoline analogues identified key

structural features for potent inhibition of the PGF2α receptor.[13] 3-Bromo-6-methylquinoline
serves as the foundational starting material for synthesizing libraries of these analogues

through the cross-coupling reactions described previously.

Drug Discovery and Development Workflow

3-Bromo-6-methylquinoline
(Starting Scaffold)

Library Synthesis via
Parallel Cross-Coupling
(e.g., Suzuki, Amination)

Diversification
High-Throughput Screening

(HTS) against Target
(e.g., PGF2α Receptor)

Bio-Assay Hit Identification &
SAR Studies

Data Analysis Lead Optimization
(ADMET Profiling)

Refinement Preclinical CandidateSelection

Click to download full resolution via product page

Caption: Drug discovery workflow utilizing 3-Bromo-6-methylquinoline.

Broader Therapeutic Potential
Beyond PGF2α inhibition, the quinoline scaffold is associated with a wide range of

pharmacological activities. The introduction of bromine can enhance lipophilicity and binding

interactions, potentially improving efficacy.[11] Based on activities of related compounds,

derivatives of 3-Bromo-6-methylquinoline warrant investigation in areas such as:

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through

various mechanisms.[8][14]

Antimicrobial Agents: The quinoline core is present in several classes of antibiotics.[8]

Anti-inflammatory Agents: Quinoline derivatives have shown potential in modulating

inflammatory pathways.[1]

Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-6-methylquinoline is

paramount. The following information is derived from supplier safety data and pertains to safe

laboratory practices.
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Hazard Category GHS Information

Pictogram(s) GHS07 (Harmful/Irritant)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.[2][15] H315:

Causes skin irritation.[2] H320: Causes eye

irritation.[2] H335: May cause respiratory

irritation.[2]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.[2][15] P280:

Wear protective gloves/protective clothing/eye

protection/face protection.[2][15] P301+P312: IF

SWALLOWED: Call a POISON CENTER/doctor

if you feel unwell.[2] P305+P351+P338: IF IN

EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[2][15]

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and nitrile gloves.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
3-Bromo-6-methylquinoline (CAS 66438-78-6) is more than just a chemical intermediate; it is

a strategically designed building block for modern chemical synthesis and drug discovery. Its

synthesis via robust methods like the Friedländer annulation, combined with the exceptional

versatility of its C3-bromo substituent for cross-coupling chemistry, provides a reliable and

efficient platform for creating diverse molecular libraries. Its demonstrated potential as a core

scaffold for PGF2α inhibitors underscores its importance for researchers and scientists

dedicated to developing novel therapeutics. This guide provides the foundational knowledge
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necessary to harness the full potential of this valuable compound in a research and

development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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